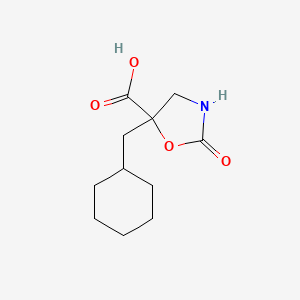

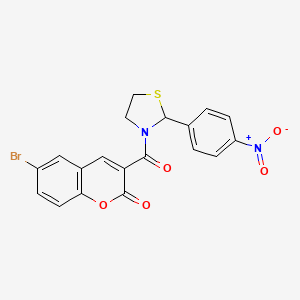

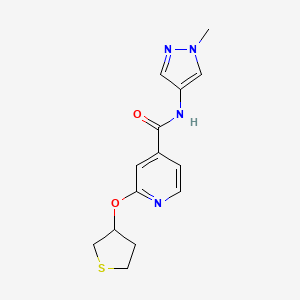

![molecular formula C12H17IN2O2S B2990607 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034356-76-6](/img/structure/B2990607.png)

4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are compounds containing a benzo[d]thiazole ring system, which consists of a benzene fused to a thiazole. The thiazole ring is a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” would be characterized by the presence of a benzo[d]thiazole core, with methoxy groups attached at the 4 and 7 positions, and a propyl group attached at the 3 position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” would depend on the specific conditions and reagents used. Benzo[d]thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring .科学的研究の応用

Chemical Synthesis and Ligand Efficiency

4,7-Dimethoxy-1,10-phenanthroline, a structurally similar compound to 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. This showcases the potential of dimethoxybenzo[d]thiazol-imine derivatives in facilitating complex chemical syntheses. The versatility in transforming hindered and functionalized imidazoles and aryl halides in good to excellent yields highlights its importance in synthetic organic chemistry and ligand efficiency studies (Altman & Buchwald, 2006).

Antioxidant Activity Evaluation

In research related to antioxidant properties, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which share a structural resemblance with 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, were prepared and their antioxidant activities evaluated. The study provides insights into the structure-activity relationships based on the presence and position of different substituents, offering a framework for understanding how modifications to the dimethoxybenzo[d]thiazol-imine scaffold could influence antioxidant capabilities (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Organic Synthesis and Application

The utility of dimethoxybenzo[d]thiazol-imines in organic synthesis extends to the oxidative dimerization of thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the compound's role in facilitating novel synthetic pathways. This process, mediated by hypervalent iodine(V)-containing reagents, underscores the potential of 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide derivatives in the synthesis of complex heterocyclic compounds (Patil, Bhalerao, Dangate, & Akamanchi, 2009).

作用機序

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various receptors and proteins, modulating their function . For instance, some thiazole derivatives have been found to act as sigma receptor (σR) ligands .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

将来の方向性

The future research directions for “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, research could also focus on developing more efficient synthesis methods for these types of compounds .

特性

IUPAC Name |

4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S.HI/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h5-6,13H,4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGNBYCXXJDKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2SC1=N)OC)OC.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

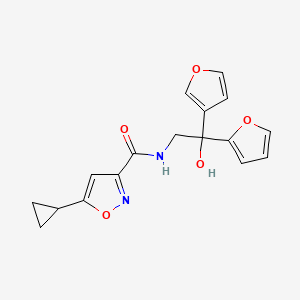

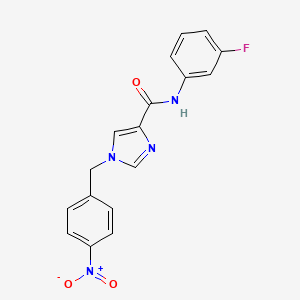

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)

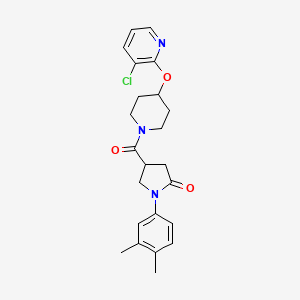

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)